N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide
Description
N-{4-[4-(4-Fluorophenyl)piperazino]phenyl}-2-methylpropanamide is a synthetic compound featuring a phenylpiperazine core substituted with a 4-fluorophenyl group and a 2-methylpropanamide moiety. Piperazine derivatives are commonly explored for their ability to modulate receptor affinity and pharmacokinetic properties, making this compound a candidate for therapeutic or research applications in oncology or endocrinology .
Properties
IUPAC Name |
N-[4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-15(2)20(25)22-17-5-9-19(10-6-17)24-13-11-23(12-14-24)18-7-3-16(21)4-8-18/h3-10,15H,11-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJLFIPXBHMJMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide typically involves multiple steps:
Formation of the Piperazine Ring: The initial step often involves the synthesis of the piperazine ring, which can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Fluorophenyl Group: The piperazine ring is then substituted with a fluorophenyl group. This can be done using a nucleophilic aromatic substitution reaction where the piperazine reacts with a fluorobenzene derivative in the presence of a base.
Attachment of the Phenyl Group: The next step involves attaching a phenyl group to the piperazine ring. This can be achieved through a coupling reaction, such as the Suzuki or Heck reaction, using appropriate catalysts and conditions.
Formation of the Amide Bond: Finally, the amide bond is formed by reacting the substituted piperazine with 2-methylpropanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the amide bond, converting it to an amine under appropriate conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Corresponding amines from the reduction of the amide bond.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a ligand for various receptors.
Biological Research: Used in studies involving cell signaling pathways and receptor binding assays.
Industrial Applications: Employed in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine ring facilitates its interaction with the target site. This compound can modulate biological pathways by either activating or inhibiting these targets, leading to various physiological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several derivatives, as outlined below:
Table 1: Key Structural Features and Implications
Biological Activity
N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological properties, supported by relevant data and case studies.
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Ring : The initial step often involves the reaction of ethylenediamine with dihaloalkanes under basic conditions to form the piperazine ring.
- Substitution with Fluorophenyl Group : A nucleophilic aromatic substitution reaction introduces the fluorophenyl group onto the piperazine ring.
- Attachment of the Phenyl Group : This is achieved through coupling reactions, such as Suzuki or Heck reactions, using appropriate catalysts.
The presence of the fluorine atom in the compound enhances its lipophilicity and metabolic stability, making it a valuable subject for research.
This compound interacts with specific molecular targets, including various receptors and enzymes. The fluorophenyl group enhances binding affinity, while the piperazine ring contributes to pharmacokinetic properties such as absorption and distribution.
The compound has been shown to modulate biological pathways by either activating or inhibiting these targets, leading to various physiological effects. For instance, it may influence neurotransmitter systems or exhibit anti-inflammatory properties depending on its interaction with specific receptors.
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits significant activity against various biological targets:
- Tyrosinase Inhibition : Research indicates that compounds similar to this one can inhibit tyrosinase (TYR), an enzyme involved in melanin biosynthesis. Inhibitors of TYR have potential applications in treating skin disorders and hyperpigmentation .
- Monoamine Oxidase (MAO) Inhibition : Compounds featuring piperazine moieties have been studied for their inhibitory effects on MAO-A and MAO-B, which are relevant in neurodegenerative diseases. Selective inhibition of MAO-B has been linked to neuroprotective effects .
Case Studies
- Tyrosinase Inhibition : A study on related piperazine derivatives showed that certain compounds exhibited IC50 values as low as 3.8 µM against TYR, highlighting their potential as anti-melanogenic agents .
- MAO-B Inhibition : Another investigation into piperazine derivatives revealed potent MAO-B inhibitors with IC50 values around 0.013 µM, suggesting that modifications in substituents can enhance inhibitory potency and selectivity for MAO-B over MAO-A .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure | Key Activity | IC50 Value |
|---|---|---|---|
| N-{4-[4-(4-chlorophenyl)piperazino]phenyl}-2-methylpropanamide | Chloro | Tyrosinase Inhibitor | 5.0 µM |
| N-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide | Carbonyl | MAO-B Inhibitor | 0.013 µM |
This table illustrates how variations in substituents can influence biological activity and potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
